molecular formula C25H22F6N4O4S B586081 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone CAS No. 1391052-41-7

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone

Cat. No. B586081
CAS RN: 1391052-41-7
M. Wt: 588.525
InChI Key: LXJWSKYRBBWSED-UHFFFAOYSA-N
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Description

“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone” is a compound related to Lansoprazole . Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastric diseases . It contains not less than 99.0 percent and not more than 101.0 percent of C16H14F3N3O2S .


Molecular Structure Analysis

The compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric part of the unit cell . The molecules are almost identical, and the differences between them are of statistical nature .

Mechanism of Action

While the specific mechanism of action for “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone” is not available, Lansoprazole, a related compound, is known to inhibit gastric acid secretion . This makes it effective for the treatment of acid-related gastric diseases .

Safety and Hazards

The safety data sheet for a related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, indicates that it may cause an allergic skin reaction and serious eye damage . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWSKYRBBWSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100598
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone

CAS RN

1391052-41-7
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA5YX699TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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